molecular formula C21H19FN2O4S B2943748 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide CAS No. 478246-40-1

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide

Cat. No.: B2943748
CAS No.: 478246-40-1
M. Wt: 414.45
InChI Key: FJBLVLHKEHPSCR-FSJBWODESA-N
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Description

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide is a hydrazide derivative featuring a thiophene core substituted with a 4-fluorobenzyloxy group at position 3 and a 3,4-dimethoxyphenyl Schiff base moiety. This compound belongs to a class of acylhydrazones known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c1-26-17-8-5-15(11-19(17)27-2)12-23-24-21(25)20-18(9-10-29-20)28-13-14-3-6-16(22)7-4-14/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBLVLHKEHPSCR-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide typically involves the following steps:

  • Preparation of Starting Materials: Obtain 3,4-dimethoxybenzaldehyde and 4-fluorobenzyl bromide, the primary precursors.

  • Condensation Reaction: React 3,4-dimethoxybenzaldehyde with 2-thiophenecarbohydrazide under acidic conditions to form an intermediate hydrazone.

  • O-Alkylation: Perform O-alkylation of the intermediate with 4-fluorobenzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production scales up the reaction by optimizing parameters such as temperature, pressure, and solvent choice. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide undergoes oxidation reactions, often yielding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can be performed using reagents like sodium borohydride, leading to the formation of secondary amines.

  • Substitution: Halogenation or alkylation reactions using common halogenating agents or alkyl halides can introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) are used.

  • Reduction: Sodium borohydride (NaBH₄) is a commonly employed reducing agent.

  • Substitution: Alkyl halides and halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

  • Sulfoxide and sulfone derivatives: from oxidation.

  • Secondary amines: from reduction.

  • Substituted thiophenes: from substitution reactions.

Scientific Research Applications

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide is used in various scientific disciplines:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe.

  • Medicine: Explored for its pharmacological properties, including antimicrobial and anti-inflammatory effects.

  • Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide exerts its effects is multifaceted:

  • Molecular Targets: It can interact with enzymes and receptor sites due to its diverse functional groups.

  • Pathways: Often impacts pathways involving oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Molecular Properties

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound : N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide Thiophene 3-(4-Fluorobenzyloxy), N'-(3,4-dimethoxyphenylmethylidene) ~443.45 (estimated) Hydrazide, Methoxy, Fluorobenzyloxy
Analog 1 : N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide Thiophene 4-(4-Fluorobenzyloxy)phenylmethylidene ~413.42 Hydrazide, Fluorobenzyloxy
Analog 2 : N′-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide Thiophene 4-Fluorophenylmethylidene ~291.31 Hydrazide, Fluorophenyl
Analog 3 : N-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide Furan 3-Hydroxy-4-methoxyphenylmethylidene ~288.27 Hydrazide, Methoxy, Hydroxyl
Analog 4 : 3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide Pyrazole 4-Methoxyphenyl, 2,4,5-trimethoxyphenylmethylidene ~438.44 Hydrazide, Multiple Methoxy Groups
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-fluorobenzyloxy group (electron-withdrawing) contrasts with analogs like Analog 3’s 3-hydroxy-4-methoxyphenyl group (electron-donating), which may alter reactivity and binding affinity .
  • Heterocyclic Core : Thiophene (target) vs. pyrazole (Analog 4) or furan (Analog 3) cores influence conjugation and electronic properties, affecting interactions with biological targets .

Spectroscopic and Tautomeric Behavior

  • IR Spectroscopy : The target compound’s IR spectrum would exhibit characteristic bands:
    • C=O stretch at ~1660–1680 cm⁻¹ (hydrazide carbonyl).
    • C=N stretch at ~1620–1640 cm⁻¹ (imine bond).
    • Absence of S–H stretch (~2500–2600 cm⁻¹) confirms the thione tautomer, similar to triazole derivatives in .
  • 1H-NMR: Signals for methoxy groups (~3.8–4.0 ppm) and fluorobenzyloxy protons (~5.1 ppm for –OCH₂–) are diagnostic .

Biological Activity

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiophene ring, a hydrazone linkage, and various substituents that contribute to its biological activity. The general structure can be represented as follows:

C18H18FN3O4S\text{C}_{18}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{4}\text{S}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Various studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation.
  • Antimicrobial Properties : The presence of the thiophene ring is known to enhance antimicrobial efficacy.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.

The biological activity of N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antitumor and antimicrobial effects.
  • Interference with DNA : Similar compounds have been shown to interact with DNA, potentially leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

Case Studies

  • Antitumor Activity
    • A study assessed the effects of related thiophene derivatives on various cancer cell lines, revealing significant cytotoxicity and induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy
    • Another investigation focused on the antimicrobial properties of thiophene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited effective inhibition zones comparable to standard antibiotics .
  • Anti-inflammatory Studies
    • Research involving the measurement of pro-inflammatory cytokines in treated cells showed a marked reduction when exposed to thiophene derivatives, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntitumorMCF-7 (Breast Cancer)
Compound BAntimicrobialE. coli
Compound CAnti-inflammatoryRAW 264.7 (Macrophages)

Pharmacokinetics

Understanding the pharmacokinetics of N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide is crucial for assessing its therapeutic potential:

  • Absorption : The compound's lipophilicity suggests good absorption through biological membranes.
  • Distribution : Its ability to cross the blood-brain barrier may provide additional therapeutic avenues in neurodegenerative diseases.
  • Metabolism : Preliminary studies indicate that it undergoes hepatic metabolism, leading to various active metabolites.
  • Excretion : Primarily excreted through renal pathways.

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